1-Bromo-2-fluoro-4-(methylsulfonyl)benzene
Overview
Description
1-Bromo-2-fluoro-4-(methylsulfonyl)benzene is a useful research compound. Its molecular formula is C7H6BrFO2S and its molecular weight is 253.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
It is known that similar compounds can undergo coupling reactions with other molecules in the presence of certain catalysts . For instance, 4-Bromophenyl methyl sulfone, a compound with a similar structure, can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide .
Biochemical Pathways
Based on its chemical structure, it may be involved in various biochemical reactions, including coupling reactions
Pharmacokinetics
Similar compounds are known to have varying degrees of solubility, which can affect their bioavailability
Result of Action
Similar compounds are known to participate in various biochemical reactions, which can lead to changes at the molecular and cellular levels
Action Environment
The action, efficacy, and stability of 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or enzymes .
Biological Activity
1-Bromo-2-fluoro-4-(methylsulfonyl)benzene, with the CAS number 1032825-02-7, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₆BrFO₂S
- Molecular Weight : 253.1 g/mol
- Structure : The compound features a bromine atom, a fluorine atom, and a methylsulfonyl group attached to a benzene ring.
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential use in medicinal chemistry and pharmacology. The following sections detail specific areas of activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of sulfonyl-containing compounds can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein function.
Compound | Activity | Reference |
---|---|---|
This compound | Antimicrobial potential | |
Fosmidomycin derivatives | Inhibition of Plasmodium falciparum |
Enzyme Inhibition
The compound has been noted for its ability to inhibit certain enzymes, which may be linked to its biological effects. For example, it may act as an inhibitor for enzymes involved in metabolic pathways relevant to disease states such as diabetes and cancer.
- Target Enzymes : Potential targets include those involved in glucose metabolism and biosynthesis pathways.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound:
- Anticoccidial Activity : Research has indicated that structural analogs exhibit anticoccidial properties, suggesting potential applications in veterinary medicine .
- Inhibition of Cancer Cell Lines : Some studies have reported that sulfonyl-containing compounds can inhibit the proliferation of various cancer cell lines, indicating a potential role in cancer therapy .
- Pharmacokinetics : Understanding the pharmacokinetic profile of related compounds is crucial for assessing their therapeutic potential. Factors such as solubility, absorption rates, and metabolic stability are critical in determining efficacy and safety .
The mechanisms by which this compound exerts its biological effects are still under investigation. Possible mechanisms include:
- Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt protein synthesis in microbial cells.
- Interference with Metabolic Pathways : By inhibiting key enzymes, these compounds may alter metabolic fluxes within cells, leading to reduced growth or survival.
Properties
IUPAC Name |
1-bromo-2-fluoro-4-methylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALKAUDOPSIGEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674553 | |
Record name | 1-Bromo-2-fluoro-4-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032825-02-7 | |
Record name | 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1032825-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-fluoro-4-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-fluorophenyl methyl sulphone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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